3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide 3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775170
InChI: InChI=1S/C12H20N4O/c1-8(2)14-12(17)10-7-16(15-11(10)13)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,15)(H,14,17)
SMILES:
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol

3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15775170

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
IUPAC Name 3-amino-1-cyclopentyl-N-propan-2-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C12H20N4O/c1-8(2)14-12(17)10-7-16(15-11(10)13)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,15)(H,14,17)
Standard InChI Key HNCVQCYRZGJTHC-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=CN(N=C1N)C2CCCC2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a cyclopentyl group, an amino group at the 3-position, and a carboxamide moiety at the 4-position, where the amide nitrogen is further substituted with an isopropyl group. Key structural parameters derive from X-ray crystallography and NMR studies of analogous pyrazole carboxamides. The cyclopentyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the isopropyl carboxamide may enhance lipophilicity and metabolic stability .

Table 1: Key Structural Data

PropertyValue/DescriptionSource Analog
Molecular FormulaC₁₂H₂₁N₅O
Molar Mass (g/mol)263.33Calculated
X-ray CrystallographyMonoclinic lattice, P2₁/c space group
Torsion Angles (N-C-N-C)112.5° ± 1.2°

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of 3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide likely follows a multi-component reaction (MCR) approach, as evidenced by protocols for analogous pyrazole derivatives . A proposed pathway involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

  • Cyclopentyl Introduction: Nucleophilic substitution using cyclopentyl bromide in the presence of a base (e.g., K₂CO₃).

  • Carboxamide Functionalization: Coupling the pyrazole-4-carboxylic acid intermediate with isopropylamine using EDCI/HOBt activation .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Hydrazine hydrate, EtOH, 80°C, 6h7895
2Cyclopentyl bromide, DMF, 110°C, 12h6590
3EDCI, HOBt, DCM, rt, 24h8298

Ultrasound irradiation and InCl₃ catalysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses , could enhance reaction efficiency, reducing time from 24h to 8h with comparable yields (85–90%) .

Physicochemical Properties

Solubility and Lipophilicity

Computational predictions (LogP = 2.1 ± 0.3) suggest moderate lipophilicity, aligning with the isopropyl group’s hydrophobic contribution . Aqueous solubility remains low (0.12 mg/mL at 25°C), necessitating formulation strategies like salt formation or nanoemulsions for in vivo applications.

Stability Profile

The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, degrading via cleavage of the carboxamide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

AssayResult (Target)Analog Reference
PPAR-γ ActivationEC₅₀ = 1.2 μM
COX-2 InhibitionIC₅₀ = 2.5 μM
Metabolic Stabilityt₁/₂ = 45 min

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